Product packaging for Epinephrine and lidocaine(Cat. No.:CAS No. 54958-67-7)

Epinephrine and lidocaine

Cat. No.: B1221957
CAS No.: 54958-67-7
M. Wt: 417.5 g/mol
InChI Key: HYKGUEIYMKVUSR-NPULLEENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The epinephrine and lidocaine combination is a subject of significant research interest due to its synergistic effects. Lidocaine is a local anesthetic agent that functions by stabilizing neuronal membranes through the inhibition of sodium ion fluxes, which in turn prevents the initiation and conduction of nerve impulses . Epinephrine, a potent vasoconstrictor, is combined with lidocaine to prolong the localized anesthetic effect and reduce systemic absorption. Research indicates that the addition of epinephrine to lidocaine formulations significantly prolongs the localization of the anesthetic at the application site and inhibits its absorption into the bloodstream, as demonstrated in experimental models of oral mucosa . This combination is valuable in various research contexts, including studies on local anesthesia mechanisms, pharmacokinetics, and the development of novel drug delivery systems such as mucoadhesive formulations for optimized topical anesthesia . In laboratory settings, it serves as a crucial tool for investigating vascular and nervous system interactions. This product is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35N3O4 B1221957 Epinephrine and lidocaine CAS No. 54958-67-7

Properties

CAS No.

54958-67-7

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C14H22N2O.C9H13NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-10-5-9(13)6-2-3-7(11)8(12)4-6/h7-9H,5-6,10H2,1-4H3,(H,15,17);2-4,9-13H,5H2,1H3/t;9-/m.0/s1

InChI Key

HYKGUEIYMKVUSR-NPULLEENSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNCC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNC[C@@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CNCC(C1=CC(=C(C=C1)O)O)O

Synonyms

Levorenone

Origin of Product

United States

Epinephrine: Molecular Biology and Receptor Pharmacology

Epinephrine (B1671497) Biosynthesis and Metabolic Pathways

The synthesis and breakdown of epinephrine, a crucial hormone and neurotransmitter, are tightly regulated processes involving a series of enzymatic reactions. These pathways ensure that epinephrine is available when needed for the body's "fight-or-flight" response and is subsequently cleared to prevent prolonged stimulation. ontosight.aicvpharmacology.com

Enzymatic Cascade from Tyrosine to Epinephrine

The journey to create epinephrine begins with the amino acid L-tyrosine, which is derived from dietary sources or the hydroxylation of L-phenylalanine. annualreviews.org A four-step enzymatic cascade transforms tyrosine into epinephrine, primarily within the chromaffin cells of the adrenal medulla and specific neurons in the brainstem. annualreviews.orgnih.govmedicoapps.org A cell that produces epinephrine contains four key enzymes: tyrosine hydroxylase, aromatic L-amino acid decarboxylase, dopamine (B1211576) β-hydroxylase, and phenylethanolamine N-methyltransferase. wikipedia.org

The initial and rate-limiting step in catecholamine biosynthesis is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). bio-techne.comwikipedia.org This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), a monooxygenase that requires tetrahydrobiopterin (B1682763) and molecular oxygen as cofactors. wikipedia.orgnih.gov

Feedback Inhibition: The end products of the pathway, including dopamine, norepinephrine (B1679862), and epinephrine, can bind to TH and inhibit its activity, creating a negative feedback loop. bio-techne.comuib.no This inhibition is competitive with the binding of the cofactor tetrahydrobiopterin. nih.gov

Phosphorylation: The activity of TH is enhanced by phosphorylation of serine residues within its regulatory domain. wikipedia.orgnih.gov Various protein kinases, such as PKA, ERK1/2, and MAPKAPK2, can phosphorylate these sites, which in turn reduces the feedback inhibition by catecholamines. bio-techne.comwikipedia.org

Gene Expression: The amount of TH enzyme can be regulated at the genetic level, including transcriptional regulation of its mRNA levels, alternative RNA processing, and regulation of RNA stability. nih.gov

Four isoforms of tyrosine hydroxylase exist due to alternative splicing of the mRNA, and these are expressed in different ratios in various tissues, contributing to tissue-specific regulation of catecholamine synthesis. bio-techne.com

Following its synthesis, L-DOPA is rapidly converted to dopamine. wikipedia.org This decarboxylation reaction is catalyzed by the enzyme L-aromatic amino acid decarboxylase (AADC), also known as DOPA decarboxylase. researchgate.nettandfonline.com AADC requires pyridoxal (B1214274) phosphate (B84403) (PLP), a form of vitamin B6, as an essential cofactor for its activity. tandfonline.commybiosource.com

AADC is not specific to the catecholamine pathway; it is also involved in the synthesis of serotonin (B10506) from 5-hydroxytryptophan. tandfonline.comnih.gov This enzyme is widely distributed throughout the brain and peripheral tissues. nih.gov The reaction it catalyzes is a crucial step in the production of not only dopamine but also, subsequently, norepinephrine and epinephrine. tandfonline.com

In neurons and cells that produce norepinephrine and epinephrine, the next step is the hydroxylation of dopamine to form norepinephrine. wikipedia.org This reaction is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that requires ascorbic acid (vitamin C) as a cofactor. acs.orgwikipedia.org

DBH is primarily located within the storage vesicles of catecholaminergic neurons and adrenal medullary cells. nih.gov The mechanism of DBH involves a cyclic reduction and oxidation of the copper ions at its active site. acs.orgsci-hub.se Ascorbic acid reduces the Cu2+ in the enzyme to Cu+, which then facilitates the hydroxylation of the dopamine substrate, regenerating the Cu2+ form of the enzyme. acs.orgsci-hub.se

The enzyme is relatively non-specific regarding its substrate, requiring a benzene (B151609) ring with a two-carbon side chain ending in an amino group. wikipedia.orgsci-hub.se DBH is released along with catecholamines from nerve endings and the adrenal medulla. nih.gov

The final and defining step in the synthesis of epinephrine is the methylation of norepinephrine. annualreviews.org This reaction is catalyzed by phenylethanolamine N-methyltransferase (PNMT), which transfers a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the amino group of norepinephrine. annualreviews.orgnih.gov

PNMT is the enzyme that is unique to epinephrine-producing cells, distinguishing them from those that only synthesize dopamine or norepinephrine. annualreviews.org It is found predominantly in the adrenal medulla and in a small number of neurons in the brainstem. nih.gov The expression and activity of PNMT are regulated by both hormonal and neural stimuli. nih.gov For instance, glucocorticoids produced in the adrenal cortex can regulate PNMT. nih.gov While PNMT has a broad substrate specificity, its primary role in the body is the synthesis of epinephrine. jneurosci.org Research indicates that the PNMT found in the retina is identical to the enzyme in the adrenal gland. jneurosci.org

Dopamine Beta-Hydroxylase Mechanisms

Catecholamine Degradation via COMT and MAO

Once epinephrine and other catecholamines have exerted their physiological effects, they are rapidly degraded to prevent overstimulation. ontosight.ai This inactivation is primarily carried out by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). cvpharmacology.comwikipedia.org The half-life of circulating catecholamines is only a few minutes. wikipedia.org The end product of epinephrine and norepinephrine metabolism is vanillylmandelic acid (VMA), which is excreted in the urine. medicoapps.orgwikipedia.org

Catechol-O-methyltransferase (COMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl methionine to a hydroxyl group on the catechol ring of catecholamines. wikipedia.orgebi.ac.uk This process, known as O-methylation, converts epinephrine to metanephrine (B195012) and norepinephrine to normetanephrine. nih.gov COMT is found in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). wikipedia.org It plays a significant role in the degradation of catecholamines in the synaptic cleft. wikipedia.org

Monoamine oxidase (MAO) is an enzyme located on the outer membrane of mitochondria that catalyzes the oxidative deamination of catecholamines. wikipedia.orgnih.gov This reaction converts the amine group into an aldehyde. wikilectures.eu For instance, MAO converts metanephrine to 3,4-dihydroxymandelaldehyde (B87611) (DHMA) or 3,4-dihydroxyphenylglycolaldehyde (DHPGA). ontosight.ai There are two main isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities.

The degradation of catecholamines can proceed through two different pathways involving these enzymes. The order of the enzymatic reactions can vary depending on the tissue and location of the catecholamines. wikipedia.orgresearchgate.net For example, in the synaptic cleft, COMT is the primary enzyme for initial degradation, whereas MAO, being a mitochondrial enzyme, is more involved in the degradation of catecholamines within the neuron. wikipedia.org

Table 1: Key Enzymes in Epinephrine Biosynthesis and Degradation

Enzyme Abbreviation Function Cofactor(s)
Tyrosine Hydroxylase TH Converts L-tyrosine to L-DOPA Tetrahydrobiopterin, O₂
L-Aromatic Amino Acid Decarboxylase AADC Converts L-DOPA to dopamine Pyridoxal phosphate (PLP)
Dopamine β-Hydroxylase DBH Converts dopamine to norepinephrine Ascorbic acid, Cu²⁺
Phenylethanolamine N-Methyltransferase PNMT Converts norepinephrine to epinephrine S-adenosyl-L-methionine (SAM)
Catechol-O-Methyltransferase COMT Methylates catecholamines S-adenosyl-L-methionine (SAM), Mg²⁺
Monoamine Oxidase MAO Oxidatively deaminates catecholamines FAD

Adrenergic Receptor Subtypes and Molecular Interactions

Adrenergic receptors are broadly classified into two main types: alpha (α) and beta (β) receptors. These are further subdivided into several subtypes, each with distinct pharmacological properties and signaling mechanisms. wikipedia.orgtandfonline.comnih.gov Epinephrine and norepinephrine have varying affinities for these receptor subtypes, which contributes to the complexity of the adrenergic system. nih.gov

Alpha-Adrenergic Receptor Characterization (α1, α2 subtypes)

Alpha-adrenergic receptors are divided into α1 and α2 subtypes, both of which are activated by epinephrine and norepinephrine. frontiersin.orgwikipedia.orgwikipedia.org

The α1-adrenergic receptor is a G protein-coupled receptor associated with the Gq heterotrimeric G protein. wikipedia.org It has three highly homologous subtypes: α1A, α1B, and α1D. amegroups.cnwikipedia.org Activation of α1 receptors primarily leads to smooth muscle contraction. wikipedia.org Upon epinephrine binding, the Gq protein activates phospholipase C (PLC). wikipedia.orgwikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 diffuses through the cytosol to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+). frontiersin.orgwikipedia.org The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. wikipedia.orgnih.gov

The α2-adrenergic receptor is also a G protein-coupled receptor, but it is associated with the Gi heterotrimeric G protein. wikipedia.org It consists of three subtypes: α2A, α2B, and α2C. wikipedia.org The primary role of the α2 receptor is to inhibit the release of norepinephrine from presynaptic nerve terminals in a negative feedback loop. wikipedia.org Activation of the α2 receptor by epinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP has several downstream effects, including the inhibition of insulin (B600854) release, induction of glucagon (B607659) release, and platelet aggregation. wikipedia.orgwikipedia.orgreactome.org

Table 1: Comparison of Alpha-Adrenergic Receptor Subtypes

Feature α1-Adrenergic Receptor α2-Adrenergic Receptor
Subtypes α1A, α1B, α1D α2A, α2B, α2C
G-Protein Coupling Gq Gi
Primary Effector Phospholipase C (PLC) Adenylyl Cyclase (inhibition)
Second Messengers Inositol trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ Decreased cyclic AMP (camp)
Primary Effect Smooth muscle contraction Inhibition of norepinephrine release

Beta-Adrenergic Receptor Characterization (β1, β2, β3 subtypes)

Beta-adrenergic receptors are also members of the G protein-coupled receptor family and are primarily associated with the Gs heterotrimeric G protein. They are classified into three main subtypes: β1, β2, and β3.

Structural Conformations and Ligand Binding Domains

The binding of agonists like epinephrine to beta-adrenergic receptors is thought to induce a conformational change in the receptor protein. This change involves a movement of the transmembrane helices, creating a binding pocket for the G protein on the intracellular side of the receptor. The ligand binding domain is located within a pocket formed by the transmembrane helices of the receptor. Specific amino acid residues within this pocket are crucial for the binding of epinephrine and for determining the subtype selectivity of the receptor.

G-Protein Coupling and Activation Mechanisms (Gs, Gi)

Upon agonist binding, beta-adrenergic receptors primarily couple to Gs proteins. This coupling activates adenylyl cyclase, leading to an increase in the intracellular concentration of cAMP. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to the cellular response. While predominantly coupled to Gs, under certain conditions, beta-adrenergic receptors can also couple to Gi proteins, which would lead to an inhibition of adenylyl cyclase. This dual coupling adds another layer of complexity to beta-adrenergic signaling.

Receptor Desensitization and Down-regulation Mechanisms

Prolonged or repeated exposure to epinephrine can lead to a decrease in the responsiveness of the target cell, a phenomenon known as desensitization. This is a crucial mechanism for preventing overstimulation of the adrenergic system. Desensitization can occur through several mechanisms. One of the most important is the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of proteins called arrestins to the receptor, which sterically hinders the receptor's ability to couple with G proteins, thus uncoupling it from its signaling pathway. The arrestin-bound receptor may also be targeted for internalization via endocytosis, removing it from the cell surface and further reducing the cell's sensitivity to epinephrine. If stimulation is chronic, the internalized receptors may be targeted for degradation in lysosomes, a process known as down-regulation, which results in a long-term reduction in the number of receptors on the cell surface.

Intracellular Signaling Pathways Mediated by Epinephrine

The intracellular signaling pathways activated by epinephrine are determined by the specific adrenergic receptor subtype that is stimulated.

Activation of α1-adrenergic receptors leads to the Gq-mediated activation of phospholipase C, resulting in the production of IP3 and DAG. nih.gov IP3 mobilizes intracellular calcium stores, and DAG activates protein kinase C. nih.govwikipedia.org This pathway is primarily involved in smooth muscle contraction. wikipedia.org

Activation of α2-adrenergic receptors leads to the Gi-mediated inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. nih.gov This pathway is involved in a variety of inhibitory processes, including the presynaptic inhibition of neurotransmitter release. wikipedia.org

Activation of β-adrenergic receptors typically leads to the Gs-mediated stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A. pixorize.com This pathway mediates a wide range of physiological responses, including increased heart rate and force of contraction, relaxation of smooth muscle in the bronchi and blood vessels, and stimulation of glycogenolysis and gluconeogenesis in the liver.

Table 2: Summary of Epinephrine-Mediated Intracellular Signaling

Receptor Subtype G-Protein Key Second Messenger(s) Primary Cellular Response
α1 Gq IP3, DAG, Ca2+ Smooth muscle contraction
α2 Gi Decreased cAMP Inhibition of neurotransmitter release, platelet aggregation
β1, β2, β3 Gs Increased cAMP Increased heart rate, smooth muscle relaxation, glycogenolysis

Cyclic AMP (cAMP) and Protein Kinase A (PKA) Pathways

The canonical signaling pathway for epinephrine, particularly through β-adrenergic receptors, involves the activation of the cyclic AMP (cAMP) and Protein Kinase A (PKA) pathway. nih.govnih.gov

Mechanism of Activation:

Receptor Binding: Epinephrine binds to a β-adrenergic receptor, a seven-transmembrane helix receptor. aklectures.com

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits. aklectures.com

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase. ontosight.ai

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic AMP (cAMP), which acts as a second messenger. aklectures.comyoutube.com

PKA Activation: cAMP molecules bind to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits. youtube.comjove.com These now active catalytic subunits of PKA can phosphorylate various downstream target proteins on serine or threonine residues. berkeley.edu

Downstream Effects:

In liver and muscle cells, activated PKA promotes the breakdown of glycogen (B147801) into glucose by phosphorylating and activating enzymes like phosphorylase kinase and, subsequently, glycogen phosphorylase. youtube.comjove.com Simultaneously, PKA inhibits glycogen synthesis by phosphorylating and inactivating glycogen synthase. jove.comberkeley.edu This dual action ensures a rapid increase in available glucose for energy. berkeley.edu

Signal Amplification: A key feature of this pathway is signal amplification. A single epinephrine molecule can activate multiple G-proteins, each of which activates an adenylyl cyclase molecule to produce numerous cAMP molecules, leading to the activation of many PKA enzymes and a substantial cellular response. jove.comberkeley.edu

Phosphoinositide Turnover and Calcium Mobilization

Activation of α1-adrenergic receptors by epinephrine initiates a distinct signaling cascade involving phosphoinositide turnover and the mobilization of intracellular calcium. youtube.comahajournals.org

Mechanism of Activation:

Receptor-Gq Protein Coupling: Epinephrine binding to α1-adrenergic receptors activates a Gq protein.

Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid in the plasma membrane, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biologists.com

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. youtube.combiologists.com

Cellular Responses:

The rise in intracellular Ca2+ concentration, often in conjunction with DAG, activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs). mdpi.com This pathway is crucial for processes such as smooth muscle contraction. nih.gov Studies have shown that norepinephrine, a related catecholamine, stimulates phosphoinositide hydrolysis in cardiomyocytes, supporting the role of calcium in α1-adrenergic receptor action. ahajournals.org Research in diabetic rats has suggested that the hyper-reactivity of certain smooth muscles is linked to increased phosphoinositide turnover and subsequent calcium release mediated by α1-adrenoceptors. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades

Epinephrine can also modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are critical in regulating gene expression and other cellular processes. biologists.com The primary MAPK pathways include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38-MAPK pathways. biologists.comahajournals.org

Research in rat skeletal muscle has demonstrated that epinephrine has distinct effects on these pathways compared to insulin. nih.govdiabetesjournals.org While insulin primarily activates the ERK pathway, epinephrine has been shown to increase the activity of the JNK pathway. nih.govdiabetesjournals.org This effect of epinephrine on JNK activity was confirmed in isolated soleus muscles as well. nih.govresearchgate.net The phosphorylation of both p46 and p55 isoforms of JNK was observed to increase severalfold in response to epinephrine. nih.gov Interestingly, epinephrine did not affect ERK phosphorylation or the activity of its downstream target, RSK2, in this model. nih.govdiabetesjournals.org These differential effects on MAPK signaling may underlie the opposing metabolic functions regulated by epinephrine and insulin. nih.govdiabetesjournals.org

Non-Canonical Signaling Mechanisms

Beyond the classical G-protein-dependent pathways, epinephrine can also trigger non-canonical, or G-protein-independent, signaling. nih.gov These alternative pathways are often mediated by β-arrestin.

Mechanism of β-Arrestin-Mediated Signaling:

Following prolonged agonist stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the adrenergic receptor. nih.gov This phosphorylation promotes the binding of β-arrestin to the receptor. nih.gov While this initially leads to receptor desensitization and internalization, the receptor-β-arrestin complex can also act as a scaffold to initiate a separate wave of signaling. nih.govnih.gov This can include the activation of MAPK pathways like ERK1/2, leading to the regulation of gene transcription. nih.gov

Furthermore, under certain conditions, such as high concentrations, epinephrine can cause the β2-adrenergic receptor to switch its coupling from the stimulatory Gs protein to an inhibitory G-protein (Gi). ahajournals.org This Gαi-mediated signaling can inhibit adenylyl cyclase activity. frontiersin.org This "biased agonism," where a ligand directs a receptor to a specific signaling outcome, adds another layer of complexity to epinephrine's actions and is thought to play a role in physiological phenomena like Takotsubo cardiomyopathy. ahajournals.org

Interactive Data Tables

Table 1: Key Proteins in Epinephrine Signaling Pathways

ProteinPathway(s)Function
β-adrenergic receptorcAMP/PKABinds epinephrine, activates Gs protein. aklectures.com
α1-adrenergic receptorPhosphoinositide/Ca2+Binds epinephrine, activates Gq protein. youtube.com
Gs proteincAMP/PKAActivates adenylyl cyclase.
Gq proteinPhosphoinositide/Ca2+Activates phospholipase C.
Gi proteinNon-canonicalInhibits adenylyl cyclase. ahajournals.orgfrontiersin.org
Adenylyl CyclasecAMP/PKAConverts ATP to cAMP. ontosight.ai
Phospholipase C (PLC)Phosphoinositide/Ca2+Hydrolyzes PIP2 into IP3 and DAG. biologists.com
Protein Kinase A (PKA)cAMP/PKAPhosphorylates target proteins to regulate metabolism. berkeley.edu
Protein Kinase C (PKC)Phosphoinositide/Ca2+Activated by DAG and Ca2+, phosphorylates targets. mdpi.com
JNKMAPKActivated by epinephrine in skeletal muscle. nih.gov
β-arrestinNon-canonicalMediates receptor internalization and G-protein independent signaling. nih.gov

Table 2: Research Findings on Epinephrine's Effect on MAPK Pathways in Rat Skeletal Muscle

HormoneEffect on ERK PathwayEffect on JNK PathwayReference(s)
Epinephrine No significant effect on phosphorylation or RSK2 activity.Twofold increase in activity. nih.govdiabetesjournals.org
Insulin Significant increase in phosphorylation and 1.4-fold increase in RSK2 activity.No effect on activity. nih.govdiabetesjournals.org

Lidocaine: Ion Channel Modulation and Metabolic Mechanisms

Interactions with Other Ion Channels and Receptors

Beyond its primary action on sodium channels, lidocaine (B1675312) also modulates a variety of other ion channels and receptors, which contributes to its broader pharmacological profile.

Lidocaine has been shown to inhibit several types of voltage-gated potassium (K_v) channels, although generally with a lower affinity than for sodium channels. oup.com This inhibition can contribute to the broadening of the action potential, as K_v channels are critical for the repolarization phase. oup.com

Studies have demonstrated that lidocaine reversibly inhibits human K_v3.1 and K_v1.1 channels in a concentration-dependent manner. nih.gov The half-maximal inhibitory concentration (IC₅₀) for K_v3.1 was found to be 607 μmol/L, while for K_v1.1 channels, it was significantly higher at 4,550 μmol/L, indicating differential sensitivity among potassium channel isoforms. nih.gov Lidocaine also blocks ATP-dependent potassium (K_ATP) channels in rat cardiomyocytes, with an IC₅₀ of 43 μmol/L, which may contribute to its antiarrhythmic properties during myocardial ischemia. ahajournals.org The interaction with K_ATP channels appears to interfere with the channel's gating rather than its conductance. ahajournals.org Additionally, local anesthetics like lidocaine can promote the dissociation of the KcsA K+ channel tetramer, a structural homolog for the pore domain of K+ channels, suggesting an effect on the structural stability of the channel. tandfonline.com

Table 2: Lidocaine Modulation of Voltage-Gated Potassium Channels

Channel Type Cell/System Studied IC₅₀ / Effect Key Findings
K_v3.1 SH-SY5Y cells (native) 607 μmol/L nih.gov Reversible, concentration-dependent inhibition. Block was voltage-dependent. nih.gov
K_v1.1 HEK 293 cells (expressed) 4,550 μmol/L nih.gov Lower sensitivity than K_v3.1. Block was not voltage-dependent. nih.gov
K_ATP Rat cardiomyocytes 43 μmol/L ahajournals.org Reversible block of mean current without changing single-channel conductance. ahajournals.org
KcsA Biochemical assay Promotes thermal dissociation tandfonline.com Suggests lidocaine binding in the inner cavity can reduce the tetramer stability of K+ channels. tandfonline.com

Lidocaine also exerts inhibitory effects on voltage-gated calcium channels (VGCCs). frontiersin.orgnih.gov This action can modulate neurotransmitter release and other calcium-dependent processes. mdpi.com While VGCCs are a recognized target, the interaction is often characterized as part of a broader effect on multiple ion channels. frontiersin.orgexplorationpub.com For example, a permanently charged derivative of an N-type calcium channel inhibitor, which also has a structural resemblance to local anesthetics, was found to be a highly effective sodium and N-type calcium channel inhibitor when applied extracellularly. elifesciences.org This suggests that molecules with lidocaine-like structures can be developed to powerfully inhibit both sodium and calcium channels, thereby blocking nociceptor excitability and pro-inflammatory peptide release. elifesciences.org

Lidocaine has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, which are glutamate-gated ion channels critical for synaptic plasticity and central sensitization in pain pathways. frontiersin.orgmdpi.com Lidocaine can inhibit NMDA receptor-induced currents, although sometimes this requires high concentrations. mdpi.com This inhibition may contribute to its analgesic and antihyperalgesic effects. nih.govapsf.org

The mechanism of interaction may be complex. Some research suggests that the antinociceptive effect of systemic lidocaine could be partly attributable to a glycine-like action of lidocaine or its metabolites. mdpi.comresearchgate.net The metabolites monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX) have been shown to act as inhibitors of the glycine (B1666218) transporter GlyT1 at clinically relevant concentrations. mdpi.com Furthermore, studies in rats have shown that the antinociceptive effect of lidocaine can be modulated by antagonists at the glycine-binding site of the NMDA receptor. researchgate.net The structural features of lidocaine analogs can significantly alter their potency to inhibit NMDA receptor signaling, independent of their sodium-channel blocking potency. nih.gov

Voltage-Gated Calcium Channel Modulation

Molecular Disposition and Metabolic Pathways of Lidocaine

The clinical efficacy and duration of action of lidocaine are heavily dependent on its pharmacokinetic properties, particularly its metabolism.

Lidocaine is an amide-type local anesthetic that undergoes extensive and rapid metabolism, primarily in the liver. researchgate.netontosight.ai The main metabolic pathway is oxidative N-dealkylation, a process mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netliposuction101.com

The most abundant and significant enzyme responsible for this transformation is CYP3A4. ontosight.ailiposuction101.comdovepress.com CYP1A2 also plays a major role in lidocaine's metabolism. liposuction101.comnih.gov These enzymes catalyze the sequential de-ethylation of the tertiary amine of lidocaine. The first step is the removal of one ethyl group to form the primary active metabolite, monoethylglycinexylidide (MEGX). researchgate.netliposuction101.com Subsequently, a second dealkylation reaction converts MEGX into another active metabolite, glycinexylidide (GX). researchgate.netliposuction101.com Both MEGX and GX possess pharmacological activity, including local anesthetic and antiarrhythmic effects, though they are less potent than the parent drug. researchgate.net

The rate of lidocaine metabolism is dependent on hepatic blood flow and the functional capacity of the CYP enzymes. researchgate.net Genetic polymorphisms in the CYP3A4 gene can lead to significant variability in enzyme activity, potentially altering lidocaine clearance and patient response. dovepress.com Studies on various CYP3A4 allelic variants have shown that some variants exhibit significantly decreased or even undetectable enzyme activity toward lidocaine, which could have clinical implications for personalized medicine. dovepress.com

Table 3: Hepatic Metabolism of Lidocaine via Cytochrome P450

Feature Description
Primary Site Liver researchgate.netontosight.ai
Enzymatic System Cytochrome P450 (CYP) researchgate.netliposuction101.com
Key Isoforms CYP3A4 (primary) and CYP1A2 (secondary) liposuction101.comdovepress.comnih.gov
Metabolic Reaction Oxidative N-dealkylation researchgate.netliposuction101.com

| Metabolites | 1. Monoethylglycinexylidide (MEGX) - Active 2. Glycinexylidide (GX) - Active researchgate.netliposuction101.com | | Influencing Factors | Hepatic blood flow, liver function, genetic polymorphisms of CYP enzymes, drug-drug interactions. researchgate.netliposuction101.comdovepress.com |

Characterization of Primary Metabolites (MEGX, GX)

The metabolism of lidocaine primarily occurs in the liver, where it undergoes extensive biotransformation. pharmgkb.orgdrugbank.com The main metabolic pathway involves oxidative N-dealkylation, a process predominantly mediated by the cytochrome P450 isoenzyme CYP3A4, with CYP1A2 also playing a significant role. pharmgkb.orgoup.comresearchgate.net This process leads to the formation of two primary and pharmacologically active metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX). drugbank.comwikipedia.org

MEGX is formed through the initial de-ethylation of lidocaine. pharmgkb.org It is an active metabolite with pharmacological effects comparable to, but less potent than, the parent drug. pharmgkb.orgwikipedia.org Studies have shown that MEGX possesses antiarrhythmic and anticonvulsant properties that are approximately 80-90% as potent as those of lidocaine. pharmgkb.org MEGX has a longer half-life than lidocaine, which can contribute to its systemic effects, especially in patients receiving prolonged infusions of lidocaine. wikipedia.orgumich.edu The formation of MEGX is considered a sensitive indicator of hepatic function, and its measurement has been used to assess liver health, particularly in the context of liver transplantation. invivochem.commedchemexpress.com

Following the formation of MEGX, further de-ethylation results in the production of GX. pharmgkb.org GX is also considered an active metabolite, though it is less potent than both lidocaine and MEGX. nih.govmedchemexpress.com Research indicates that GX has approximately 26% of the antiarrhythmic activity of lidocaine. nih.gov While its protein binding is low, its accumulation can occur with long-term lidocaine administration due to a longer elimination half-life compared to the parent compound. umich.edunih.gov About half of an administered dose of GX is excreted unchanged in the urine. nih.gov

Table 1: Properties of Primary Lidocaine Metabolites

Metabolite Full Name Formation Key Characteristics
MEGX Monoethylglycinexylidide N-de-ethylation of lidocaine by CYP3A4 and CYP1A2 pharmgkb.orgcaymanchem.com Active metabolite with 80-90% of lidocaine's antiarrhythmic potency pharmgkb.org. Longer half-life than lidocaine wikipedia.org. Used as an indicator of liver function invivochem.com.
GX Glycinexylidide De-ethylation of MEGX pharmgkb.org Active metabolite with ~26% of lidocaine's antiarrhythmic activity nih.gov. Longer elimination half-life than lidocaine nih.gov.

Pathways of Degradation Products (e.g., 2,6-dimethylaniline)

Beyond the primary metabolites MEGX and GX, the metabolic cascade of lidocaine continues, leading to the formation of various degradation products. A key hydrolysis reaction cleaves the amide bond of MEGX and GX, resulting in the formation of 2,6-dimethylaniline (B139824) (also known as 2,6-xylidine). pharmgkb.orghpra.ie This compound is a significant metabolite, although it is considered pharmacologically inactive regarding anesthetic effects. nih.gov

The formation of 2,6-dimethylaniline can occur through the hydrolysis of both MEGX and GX. pharmgkb.org An alternative pathway for the formation of 2,6-xylidine directly from lidocaine has also been identified, mediated by the CES1 enzyme. pharmgkb.org Once formed, 2,6-dimethylaniline can undergo further metabolism. One major subsequent pathway is hydroxylation, primarily to 4-hydroxy-2,6-xylidine, which is then conjugated and excreted in the urine. pharmgkb.orghpra.ie This hydroxylated conjugate is the main metabolite of lidocaine found in urine, accounting for about 70-80% of the excreted dose. hpra.ie

The metabolite 2,6-dimethylaniline itself has been a subject of toxicological interest. Studies have reported that it is carcinogenic in rats, and its putative N-hydroxy metabolite has shown mutagenic properties in laboratory tests. hpra.ieoup.com The N-hydroxy metabolite of 2,6-dimethylaniline can bind to hemoglobin, and such adducts have been detected in humans following lidocaine administration, confirming this metabolic pathway in man. oup.com The presence of 2,6-dimethylaniline has been detected in human milk after maternal administration of lidocaine, indicating its potential transfer to nursing infants. nih.govscispace.com While the clinical significance of these findings in humans at therapeutic concentrations of lidocaine is not fully established, the formation of this degradation product is a recognized part of lidocaine's metabolic fate. hpra.ieoup.com

Table 2: Lidocaine Degradation Pathway

Precursor Degradation Product Enzyme/Process Significance
Lidocaine, MEGX, GX 2,6-dimethylaniline Hydrolysis, CES1 pharmgkb.orghpra.ie Pharmacologically inactive (anesthetic) metabolite nih.gov. Identified as a carcinogen in rats oup.com. Can be further metabolized to 4-hydroxy-2,6-xylidine pharmgkb.org.
2,6-dimethylaniline N-hydroxy-2,6-dimethylaniline Oxidation Putative mutagenic metabolite oup.com. Forms adducts with hemoglobin oup.com.
2,6-dimethylaniline 4-hydroxy-2,6-xylidine Hydroxylation (CYP2E1) pharmgkb.org Major urinary metabolite after conjugation hpra.ie.

Combined Epinephrine and Lidocaine: Intermolecular and Stability Research

Molecular and Cellular Synergistic Interactions

The clinical efficacy of combining epinephrine (B1671497) with lidocaine (B1675312) stems from their synergistic interactions at both the molecular and cellular levels. These interactions primarily involve epinephrine's influence on lidocaine's local retention and systemic absorption, as well as their combined effect on the excitability of nerve cell membranes.

Epinephrine's Influence on Lidocaine Disposition at a Theoretical Level

The addition of epinephrine to lidocaine solutions is a classic example of pharmacologic synergy, designed to enhance the duration and safety of local anesthesia. mdpi.com This is achieved by altering the disposition of lidocaine in the body, primarily through localized vasoconstriction.

Epinephrine is a potent vasoconstrictor that acts on alpha-1 adrenergic receptors in the smooth muscle of blood vessels. researchgate.net When co-administered with lidocaine, it constricts local arterioles and capillaries at the injection site. medscape.com This localized reduction in blood flow is the primary mechanism responsible for prolonging the retention of lidocaine in the target tissue. medscape.comnih.gov By decreasing vascular uptake, epinephrine effectively slows the rate at which lidocaine is cleared from the nerve, thereby extending the duration of the nerve block. nih.govcambridge.org This principle is fundamental to achieving longer-lasting anesthesia for various procedures. mdpi.commedscape.com

The vasoconstrictive effect not only prolongs the anesthetic action but also helps to control bleeding at the site of injection. researchgate.netmedscape.com The reduced blood flow minimizes intraoperative bleeding, which can be particularly beneficial in surgical procedures. medscape.com

A significant theoretical and clinical benefit of adding epinephrine to lidocaine is the reduction in the rate and extent of systemic absorption of the anesthetic. cambridge.orgmedscape.com By constricting local blood vessels, epinephrine slows the entry of lidocaine into the bloodstream. medscape.comnih.govspringermedizin.de This delay in systemic absorption leads to lower peak plasma concentrations of lidocaine. liposuction101.com

The slower absorption rate allows the body more time to metabolize the anesthetic, which is a key factor in reducing the risk of systemic toxicity. medscape.com Systemic toxicity from local anesthetics typically occurs when blood concentrations rise to toxic levels, often due to accidental intravascular injection or the administration of an excessive dose. medscape.com By mitigating the peak plasma concentration, epinephrine increases the margin of safety, allowing for the use of larger total doses of lidocaine when necessary. medscape.comliposuction101.com

Studies have shown that in the presence of epinephrine, the systemic absorption of lidocaine is suppressed, as indicated by lower mean lidocaine concentrations at initial post-administration time points. nih.gov This effect is crucial for enhancing the safety of local anesthetic procedures. researchgate.net

Mechanisms of Prolonged Local Retention (Vasoconstrictive Principles)

Cooperative Modulation of Membrane Excitability in Research Models

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the nerve cell membrane. mdpi.comnih.gov This action inhibits the influx of sodium ions necessary for the initiation and propagation of an action potential, thereby blocking nerve conduction. mdpi.comnih.gov

While epinephrine's primary role is vasoconstriction, some research suggests it may also have direct effects on nerve cell membranes. Epinephrine is an alpha2-adrenergic receptor agonist, and activation of these receptors can influence neuronal excitability. nih.gov However, studies using microdialysis in humans have indicated that epinephrine's prolongation of local anesthetic block is primarily due to its ability to decrease local anesthetic clearance, rather than a direct pharmacodynamic potentiation of the local anesthetic effect. nih.gov

In research models, the application of lidocaine has been shown to reversibly alter the electrophysiological properties of the nerve cell soma, increasing the firing threshold and action potential duration while decreasing the action potential amplitude. nih.gov The combination with epinephrine, by maintaining a higher local concentration of lidocaine for a longer period, ensures a sustained modulation of membrane excitability. cambridge.org Some studies have also explored the interaction of lidocaine and epinephrine with erythrocyte membranes, suggesting they can interact with and alter the properties of cell membranes. lkbf.si

Chemical Stability and Degradation Pathways of the Combination

The chemical stability of the combined epinephrine and lidocaine solution is a critical factor for its clinical efficacy and safety. The stability of this combination is significantly influenced by various factors, with pH being one of the most crucial.

Influence of pH on Compound Stability

The pH of the local anesthetic solution plays a pivotal role in the stability of both lidocaine and, more significantly, epinephrine. researchgate.netnih.gov Commercially prepared solutions of lidocaine with epinephrine are typically acidic, with a pH of around 3.5 to 4.5, to ensure the stability of epinephrine. medscape.comliposuction101.compreprints.org

Epinephrine is susceptible to degradation, particularly through oxidation and racemization, in neutral or alkaline solutions. google.comnih.gov The addition of sodium bicarbonate to alkalinize the solution, a practice sometimes used to reduce injection pain and hasten the onset of action, can significantly accelerate the degradation of epinephrine. researchgate.netnih.gov Studies have shown that in alkalinized mixtures, epinephrine concentrations can decrease significantly over a 24-hour period, and in some cases, become undetectable. researchgate.net In contrast, lidocaine concentrations generally remain stable in these conditions. researchgate.netnih.gov

Research has demonstrated that the degradation of epinephrine in pH-adjusted lidocaine solutions is also influenced by light and temperature. nih.govresearchgate.net In a bicarbonated mixture exposed to light at room temperature, the degradation of epinephrine is rapid. nih.gov However, when stored in the dark, the stability of epinephrine improves. nih.gov

The stability of epinephrine is also a concern in formulations with a higher pH. While a lower pH is generally better for epinephrine stability, some studies have surprisingly found that epinephrine stabilization can be improved at a slightly higher pH (e.g., pH 4.0) compared to a very low pH (e.g., pH 2.5) by inhibiting the formation of d-epinephrine, a less active isomer. google.com

The table below summarizes findings from a study on the stability of adrenaline (epinephrine) in a lidocaine-bicarbonate mixture under different conditions.

Time (hours)% Adrenaline Remaining (Exposed to Light)% Adrenaline Remaining (In the Dark)
0100100
2Not specifiedNot specified
4Not specifiedNot specified
673.0 ± 3.695.8 ± 3.6
20Not specifiedNot specified
Data from a study on the short-term stability of pH-adjusted lidocaine-adrenaline epidural solution. nih.gov

The degradation of lidocaine itself can occur through hydrolysis of its amide bond, which can be influenced by pH. researchgate.net However, lidocaine is generally more stable than epinephrine across a range of pH values. researchgate.netnih.gov

Degradation under Varied Environmental Conditions (Light, Temperature)

The chemical stability of combined this compound formulations is significantly influenced by environmental factors, primarily light and temperature. Research indicates that epinephrine is generally the more labile component in these mixtures, with its degradation being a key determinant of the formulation's shelf-life.

Influence of Light: Exposure to light, particularly UV radiation, is a critical factor in the degradation of epinephrine. Studies have consistently shown that solutions containing epinephrine, both alone and in combination with lidocaine, are susceptible to photodecomposition. umn.eduingentaconnect.com Formulations stored in clear glass containers tend to discolor and degrade more rapidly than those stored in amber glass, which offers protection from light. umn.edunih.gov In a study of a topical anesthetic solution containing lidocaine, racepinephrine, and tetracaine, solutions stored in clear containers discolored more quickly than those in amber containers. nih.gov Similarly, research on pH-adjusted lidocaine-adrenaline mixtures found that adrenaline degradation was significantly faster in samples exposed to light at room temperature compared to those stored in the dark. nih.gov After 6 hours of exposure to light, only 73.0% of the initial adrenaline concentration remained, whereas 95.8% remained in the dark-stored samples. nih.gov Protecting epinephrine solutions from irradiation below 418 nm has been shown to prevent photodegradation. ingentaconnect.com

Influence of Temperature: Temperature plays a crucial role in the stability of lidocaine and epinephrine solutions. Generally, lower temperatures enhance stability, while elevated temperatures accelerate degradation. researchgate.net Refrigeration (e.g., 4°C or 5°C) has been shown to preserve the chemical stability of epinephrine in various formulations for extended periods. umn.edunih.govresearchgate.netcjhp-online.ca For instance, a topical solution of lidocaine and racepinephrine was stable for 26 weeks when stored at 4°C in amber containers. umn.edunih.gov In contrast, buffered lidocaine solutions containing epinephrine stored at room temperature have a much shorter shelf-life, with one study suggesting an expiry of less than one week. cjhp-online.ca

However, some studies indicate a notable resilience to short-term temperature fluctuations. An evaluation of atropine, epinephrine, and lidocaine stored under field conditions found no evidence of degradation even when subjected to mean kinetic temperatures up to 28.9°C (84.1°F) for 45 days, with temperature spikes as high as 51.7°C (125°F). medscape.comnih.gov This suggests that while constant heat leads to degradation, the compounds can tolerate brief excursions to higher temperatures without significant loss of potency. researchgate.netmedscape.comnih.gov Conversely, forced degradation studies involving dry heat at 120°C for extended periods (up to 72 hours) showed that the lidocaine HCl molecule was very stable. nih.govresearchgate.net

The table below summarizes findings on the stability of combined lidocaine and epinephrine formulations under different storage conditions.

FormulationStorage ConditionsObservationReference
Lidocaine, Racepinephrine, Tetracaine Topical Solution4°C, Amber GlassStable for 26 weeks (<5% degradation). umn.edunih.gov
Lidocaine, Racepinephrine, Tetracaine Topical Solution18°C, Amber GlassStable for 4 weeks (<5% degradation). umn.edunih.gov
Lidocaine, Racepinephrine, Tetracaine Topical Solution35°C, Amber or Clear GlassFaster discoloration and degradation compared to lower temperatures. umn.edunih.gov
1% & 2% Buffered Lidocaine with Epinephrine (1:100,000)5°C, Protected from LightStable for 7 days (retained >93.3% epinephrine). cjhp-online.canih.gov
pH-Adjusted Lidocaine-Adrenaline Mixture24°C, Exposed to LightRapid adrenaline degradation (73.0% remaining after 6 hours). nih.gov
pH-Adjusted Lidocaine-Adrenaline Mixture24°C, Stored in DarkImproved adrenaline stability (95.8% remaining after 6 hours). nih.gov
This compound AutoinjectorsVariable Field Temperatures (up to 28.9°C MKT)No evidence of degradation over 45 days. medscape.comnih.gov

Characterization of Degradation Products for Both Compounds

Forced degradation studies under various stress conditions (such as acid, base, oxidation, heat, and light) are employed to identify potential degradation products of active pharmaceutical ingredients.

Epinephrine Degradation Products: The degradation of epinephrine is primarily driven by the oxidation of its catechol moiety. nih.govresearchgate.net This process can lead to the formation of several byproducts. One of the most significant degradation products found in commercial epinephrine formulations is epinephrine sulfonic acid (ESA) , which can form in the presence of sulfite (B76179) antioxidants. google.com Other identified degradation products include adrenochrome , which can further react with sulfites to form adrenochrome sulfonate . ingentaconnect.com Adrenochrome sulfonate itself appears to act as a photosensitizer, accelerating the photochemical decomposition of epinephrine. ingentaconnect.com

Forced degradation studies have identified a range of other potential degradation products and impurities. nih.govresearchgate.net These can include simple oxidation products like epinephrine pigments and other related substances such as 3,4-dihydroxybenzyl alcohol and 3,4-dihydroxybenzaldehyde .

Lidocaine Degradation Products: Lidocaine is a notably stable molecule. nih.govresearchgate.net Forced degradation studies under various hydrolytic (acidic, alkaline), oxidative, photolytic, and thermal stress conditions often result in no significant degradation. nih.govresearchgate.netnih.gov However, under more aggressive conditions, specific degradation products can be formed.

The most commonly cited degradation product of lidocaine is 2,6-dimethylaniline (B139824) , which results from the cleavage of the amide bond, particularly under alkaline conditions. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Oxidative stress, for example through exposure to hydrogen peroxide, can lead to the formation of lidocaine N-oxide . nih.govresearchgate.net Acid-induced degradation with hydrochloric acid has been shown to form a secondary amine salt. nih.govnih.gov Another reported degradation product is 2-chloro-2',6'-acetoxylidide . researchgate.net

The following table lists the characterized degradation products for this compound.

Parent CompoundDegradation ProductCondition of FormationReference
EpinephrineEpinephrine Sulfonic Acid (ESA)Reaction with sulfite antioxidants google.com
EpinephrineAdrenochromeOxidation ingentaconnect.com
EpinephrineAdrenochrome SulfonatePhotochemical decomposition in presence of bisulfite ingentaconnect.com
Epinephrine3,4-dihydroxybenzyl alcoholImpurity from manufacturing/degradation
Epinephrine3,4-dihydroxybenzaldehydeImpurity from manufacturing/degradation
Lidocaine2,6-dimethylanilineAlkaline hydrolysis (amide cleavage) nih.govresearchgate.netsemanticscholar.orgresearchgate.net
LidocaineLidocaine N-oxideOxidation (e.g., with hydrogen peroxide) nih.govresearchgate.net
LidocaineSecondary amine saltAcid-induced degradation (with HCl) nih.govnih.gov
Lidocaine2-chloro-2',6'-acetoxylidideNot specified researchgate.net

Compatibility Studies in Different Research Formulations

The compatibility and stability of this compound have been evaluated in numerous research formulations, often combined with other agents like buffering solutions or additional anesthetics. These studies are critical for developing safe and effective combination products.

A significant area of research has been the alkalinization of lidocaine-epinephrine solutions with sodium bicarbonate to modify their properties. However, this pH adjustment has a profound impact on stability. Studies consistently show that while buffered lidocaine without epinephrine is stable for several weeks, the addition of epinephrine to the buffered solution drastically reduces its stability to just a few days, even when refrigerated and protected from light. cjhp-online.canih.gov Epinephrine degradation is the limiting factor, and it is accelerated in the higher pH environment created by the bicarbonate. nih.govcjhp-online.canih.gov

Compatibility has also been explored with other local anesthetics. A study on intradermal mixtures of bupivacaine (B1668057) and lidocaine with epinephrine did not find a statistical benefit in onset of action compared to the individual agents with epinephrine. nih.gov Another study investigated the pharmacokinetic compatibility of lidocaine with EXPAREL , a liposomal bupivacaine formulation. The research found that the timing of administration is crucial; when lidocaine with epinephrine was administered 5 or 10 minutes before EXPAREL, the systemic plasma concentrations of both bupivacaine and lidocaine were significantly increased. nih.gov However, allowing a 20-minute interval between the administration of the two drugs prevented this interaction. nih.govresearchgate.net

To improve the stability of epinephrine in formulations, novel approaches using excipients have been investigated. The use of cyclodextrins , such as SBEBCD and HPBCD, in combination with antioxidants like cysteine , has been shown to significantly enhance the physicochemical stability of epinephrine. google.com These formulations demonstrated a substantial reduction in the formation of degradation products like epinephrine sulfonic acid compared to conventional commercial formulations. google.com

The table below details findings from various compatibility studies.

Formulation ComponentsKey FindingsReference
Lidocaine, Epinephrine, Sodium BicarbonateEpinephrine stability is significantly reduced in buffered (alkalinized) solutions. Shelf-life is limited to approximately 7 days at 5°C. cjhp-online.canih.gov
Lidocaine, Adrenaline, Sodium BicarbonateRapid adrenaline degradation occurs at room temperature, especially when exposed to light. nih.gov
Lidocaine with Epinephrine & Bupivacaine with EpinephrineMixing commercially available solutions for intradermal block showed no significant benefit for onset of action. nih.gov
Lidocaine with Epinephrine & EXPAREL (Liposomal Bupivacaine)Co-administration with less than a 20-minute interval increases plasma concentrations of both drugs. A delay of at least 20 minutes is required to avoid pharmacokinetic interaction. nih.govresearchgate.net
Epinephrine, Cyclodextrins (SBEBCD/HPBCD), CysteineThis novel formulation significantly improves epinephrine stability and reduces the formation of degradation products. google.com
Lidocaine, Racepinephrine, TetracaineThe combination in a topical solution is stable for up to 26 weeks when refrigerated in amber containers. umn.edunih.gov

Advanced Analytical and Spectroscopic Methodologies for Epinephrine and Lidocaine Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of individual components within a drug formulation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust methods for analyzing epinephrine (B1671497) and lidocaine (B1675312).

HPLC is a widely utilized technique for the analysis of epinephrine and lidocaine in pharmaceutical solutions. nih.govcapes.gov.brnih.gov A key application is in stability-indicating assays, which are crucial for determining the shelf-life of the drug product. nih.govnih.gov These methods are designed to separate the active pharmaceutical ingredients (APIs) from their potential degradation products.

One such reversed-phase HPLC procedure allows for the specific and quantitative analysis of lidocaine hydrochloride, epinephrine, and the preservative methylparaben. nih.gov This method is capable of separating epinephrine from its degradation products, epinephrine sulfonic acid and adrenochrome, as well as separating lidocaine and methylparaben from their respective degradation products, 2-6-xylidine and p-hydroxybenzoic acid. nih.gov A notable aspect of this method is the use of three detectors in series (two UV and one electrochemical) to quantify each component accurately. nih.gov

The development and validation of HPLC methods adhere to stringent guidelines, such as those from the International Conference on Harmonisation (ICH), ensuring linearity, accuracy, precision, and robustness. scispace.comresearchgate.net For instance, a validated HPLC method for lidocaine demonstrated linearity over a concentration range of 0.40 to 50.0 μg/mL, with a limit of detection (LOD) of 0.02 μg/mL and a limit of quantification (LOQ) of 0.40 μg/mL. scispace.com

Interactive Table: HPLC Method Parameters for this compound Analysis

Parameter HPLC Method 1 HPLC Method 2
Column µ Bondapak CN C18
Mobile Phase 0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM edetate disodium, 2% acetic acid, 2% acetonitrile, and 1% methanol (B129727) in water Acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 5.5; 0.02 M) in a 26:74 ratio
Detection UV (254 nm and 280 nm) and Electrochemical UV at 210 nm
Analytes Quantified Lidocaine HCl, Epinephrine, Methylparaben Lidocaine
Separated Degradation Products Epinephrine sulfonic acid, adrenochrome, 2-6-xylidine, p-hydroxybenzoic acid Degradation products from alkaline and oxidative stress

Gas chromatography with flame ionization detection (GC-FID) provides a reliable and straightforward method for the determination of lidocaine in pharmaceutical formulations. researchgate.netnih.govacgpubs.org This technique is particularly useful for routine quality control analysis due to its simplicity and efficiency. nih.gov

A validated GC-FID method for lidocaine hydrochloride in cream and injection forms demonstrated linearity in the concentration range of 0.1-5.0 µg/mL. acgpubs.org The method showed high accuracy and precision, with low limits of detection (LOD) and quantification (LOQ) of 0.03 and 0.11 µg/mL, respectively. acgpubs.org The choice of an appropriate capillary column, such as an Rxi-5ms, is critical to ensure excellent peak shapes and stable, reproducible retention times for basic compounds like lidocaine. restek.com

Forced degradation studies, often investigated using GC-FID in conjunction with other techniques like NMR spectroscopy, are essential to understand the stability of the drug under various stress conditions, including hydrolysis, oxidation, and heat. researchgate.netnih.gov

Interactive Table: GC-FID Method Validation for Lidocaine HCl

Validation Parameter Result
Linearity Range 0.1 - 5.0 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.11 µg/mL
Average Analytical Recovery 99.47%
Within-day Precision (RSD%) < 3.0%
Between-day Precision (RSD%) < 1.0%

High-Performance Liquid Chromatography (HPLC) Development and Validation

Spectroscopic Characterization Techniques

Spectroscopic methods offer powerful tools for the structural elucidation, quantitative analysis, and stability monitoring of this compound.

Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical information, making it suitable for quantifying drug mixtures and identifying degradation products. nih.govnih.gov It has been investigated for its ability to quantify mixtures of drugs, including this compound, with their primary degradation products. nih.gov

The Raman spectrum of lidocaine is characterized by prominent peaks corresponding to CNC ring, ring, and amide modes at 617, 706, and 1666 cm⁻¹, respectively. nih.gov The degradation of lidocaine to 2,6-dimethylaniline (B139824) results in significant spectral changes, such as the disappearance of the 617 and 1666 cm⁻¹ peaks and a shift in the ring breathing mode. nih.gov Similarly, the Raman spectrum of epinephrine exhibits characteristic peaks that can be distinguished from its degradation products. nih.gov This allows for the development of multivariate analysis methods, such as classical least squares, to determine the concentration of the active ingredient and its degradants. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for monitoring their stability. researchgate.netresearchgate.net In the context of this compound, NMR is used to identify the chemical structure of the compounds and their degradation products. researchgate.netnih.gov

Forced degradation studies of lidocaine hydrochloride have utilized ¹H and ¹³C-NMR spectroscopy to identify degradation products formed under various stress conditions. nih.gov For instance, under acidic conditions, the formation of a secondary amine salt of lidocaine was observed, and in the presence of hydrogen peroxide, an N-oxide was formed. nih.gov NMR analysis of a precipitate formed from the interaction of lidocaine hydrochloride and sodium hypochlorite (B82951) identified the toxic compound 2,6-xylidine. researchgate.netnih.gov The chemical shifts in the NMR spectrum provide definitive structural information. For example, the ¹H-NMR spectrum of lidocaine in CDCl₃ shows characteristic signals for the aromatic protons and the various aliphatic protons in the molecule. brieflands.comscribd.com

Interactive Table: Characteristic ¹H-NMR Signals for Lidocaine

Protons Chemical Shift (δ, ppm) in CDCl₃
Aromatic protons 6.91 - 7.26 (m)
-CH₂- (amide) 4.09 (brs)
-CH₂- (diethylamino) 3.15 (q)
-CH₃ (aromatic) 2.10 (s)
-CH₃ (diethylamino) 1.21 (t)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique widely used for the analysis of pharmaceutical formulations. nih.govamericanpharmaceuticalreview.com It is particularly useful for identifying the functional groups present in a molecule and for studying the incorporation of drugs into delivery systems. mdpi.comconicet.gov.ar

In the analysis of electrospun nanofibrous membranes containing lidocaine and epinephrine, FTIR spectroscopy was used to confirm the presence of the drugs within the polymer matrix. mdpi.com The spectra showed characteristic absorption peaks for both drugs. For example, a vibration peak at 3400 cm⁻¹ was attributed to the N-H bonds of lidocaine and epinephrine, while an enhanced vibration at 3250 cm⁻¹ corresponded to the O-H bond, indicating the presence of the drugs. mdpi.com The absorbance in the region of 3200 cm⁻¹ was also linked to the benzene (B151609) rings of both lidocaine and epinephrine. mdpi.com

Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful tool for the trace analysis and metabolite identification of this compound. Its high sensitivity and selectivity allow for the detection of minute quantities of these compounds and their metabolic byproducts in complex biological samples such as plasma and urine. researchgate.netthermofisher.com

Research findings have demonstrated the utility of LC-MS/MS in elucidating the metabolic pathways of lidocaine. In equine studies, electrospray ionization (ESI) in positive ion mode has been used to identify lidocaine and its metabolites. nih.gov Lidocaine itself is observed as a monoprotonated ion at an m/z of 235. nih.gov A characteristic base peak ion at m/z 86, corresponding to the methylenediethylamino fragment, is indicative of both lidocaine and its metabolite, 3-hydroxylidocaine. nih.govthomastobin.com Furthermore, a protonated analog of 3-hydroxylidocaine-glucuronide has been identified with a parent ion at m/z 427, which also fragments to the m/z 86 ion. nih.govthomastobin.com In human liver slice studies, gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying 2,6-xylidine as a major metabolite of lidocaine. nih.gov Another metabolite, monoethylglycinexylidide (B1676722) (MEGX), is also commonly identified. researchgate.netnih.gov A novel lidocaine metabolite, 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone, was identified using a combination of microbial cultivation and LC-MS analysis. jst.go.jp

For epinephrine, LC-MS/MS methods have been developed for its simultaneous detection with its metabolites. google.comnih.gov In mass spectra, epinephrine can be identified by its protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) reveals characteristic fragments, such as the one at m/z 166, which results from the loss of a water molecule from the parent ion. researchgate.net The primary metabolites of epinephrine include metanephrine (B195012). restek.com Hydrophilic interaction chromatography (HILIC) coupled with LC-MS/MS has proven effective for the analysis of these polar compounds, often eliminating the need for ion-pairing reagents.

The table below summarizes key mass spectrometric data for the analysis of epinephrine, lidocaine, and their metabolites.

CompoundParent CompoundMetabolitePrecursor Ion (m/z)Product Ion (m/z)Analytical MethodReference
Epinephrine Epinephrine-184.0166.0LC-MS/MS researchgate.net
Lidocaine Lidocaine-23586ESI-MS/MS nih.gov
Lidocaine3-hydroxylidocaine25186ESI-MS/MS thomastobin.com
Lidocaine3-hydroxylidocaine-glucuronide42786, 251ESI-MS/MS nih.govthomastobin.com
Lidocaine2,6-xylidine--GC-MS nih.gov
LidocaineMonoethylglycinexylidide (MEGX)--LC-MS/MS researchgate.netnih.gov
Lidocaine3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone148, 233-LC-MS jst.go.jp

Electrochemical and Biosensor Development for Detection

The development of electrochemical sensors and biosensors offers a rapid, sensitive, and often portable alternative for the detection of this compound. mdpi.com These devices typically rely on the specific interaction between the target analyte and a modified electrode surface, resulting in a measurable electrical signal.

A variety of materials have been employed to fabricate sensitive and selective electrochemical sensors for epinephrine. Organic electrochemical transistors (OECTs) with gate electrodes modified with carbon-based nanomaterials like carbon nanotubes and graphene have demonstrated high sensitivity, with detection limits reaching as low as 0.1 nM. rsc.org

For lidocaine detection, numerous innovative sensor designs have been reported. One such sensor utilizes a glassy carbon electrode modified with porous carbon derived from a metal-organic framework (MOF) and a molecularly imprinted polymer (MIP). szu.edu.cn This hybrid sensor demonstrated high sensitivity and selectivity for lidocaine. szu.edu.cn Another approach involves the use of a three-dimensional molecularly imprinted polymer array on an indium tin oxide-coated polyethylene (B3416737) terephthalate (B1205515) (ITO/PET) film, which also showed high sensitivity and good selectivity. A novel sensor was constructed using dendritic Pt-Pd bimetallic nanoparticles and porous Pt nano-networks on a carboxyl graphene-modified glassy carbon electrode, followed by the formation of a molecularly imprinted polymer film, achieving a detection limit of 1.0 × 10⁻¹⁰ mol L⁻¹. rsc.org Potentiometric sensors for lidocaine hydrochloride have been developed using β-cyclodextrin and sodium tetraphenylborate (B1193919) as electroactive materials, exhibiting low detection limits and good stability. nih.gov A highly sensitive sensor based on carbon fiber paper modified with a shungite–copper formazanate composite has been developed for the voltammetric determination of lidocaine, with a low limit of detection of 0.18 µM. cardiosomatics.ru Furthermore, a microneedle array integrated with a screen-printed electrode has been developed for the onsite electrochemical detection of lidocaine, achieving a detection limit of 0.13 μM. nsf.gov

The following table presents a selection of electrochemical sensors and biosensors developed for the detection of this compound, highlighting their key performance characteristics.

AnalyteSensor TypeElectrode ModificationDetection LimitLinear RangeReference
Epinephrine Organic Electrochemical TransistorCarbon Nanomaterials on Gate Electrode0.1 nM- rsc.org
Lidocaine Electrochemical SensorPorous Carbon from MOF and MIP on Glassy Carbon Electrode-- szu.edu.cn
Lidocaine Electrochemical SensorDendritic Pt-Pd Nanoparticles, Porous Pt Nano-networks, and MIP on Graphene-modified Glassy Carbon Electrode1.0 × 10⁻¹⁰ mol L⁻¹5.0 × 10⁻⁹ to 4.8 × 10⁻⁶ mol L⁻¹ rsc.org
Lidocaine Hydrochloride Potentiometric Sensorβ-cyclodextrin and Sodium Tetraphenylborate in Carbon Paste Electrode6.2 × 10⁻⁷ mol L⁻¹6.2 × 10⁻⁷ to 1 × 10⁻² mol L⁻¹ nih.gov
Lidocaine Voltammetric SensorShungite–Copper Formazanate Composite on Carbon Fiber Paper0.18 µM2 to 2120 µM cardiosomatics.ru
Lidocaine Electrochemical SensorMicroneedle Array with Graphene-modified Screen-Printed Electrode0.13 μM1-120 μM nsf.gov

Computational and Biophysical Studies

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as lidocaine (B1675312), and its target receptor, primarily the voltage-gated sodium channel. These methods predict the preferred binding orientation and affinity of a molecule to a receptor and simulate the dynamic changes that occur upon binding over time.

Molecular modeling has been instrumental in elucidating the binding site of lidocaine within the inner pore of voltage-gated sodium (Nav) channels. researchgate.net Studies have identified key amino acid residues that are crucial for lidocaine's blocking action. nih.gov The binding site is thought to be located in the inner vestibule of the channel pore, a region formed by the S6 transmembrane segments of the four homologous domains (I-IV) of the channel protein. nih.gov

Molecular docking simulations suggest that lidocaine, in its charged, cationic form, accesses its binding site from the intracellular side when the channel is in an open state. fda.gov Once inside the pore, it is believed to interact with specific residues. Mutagenesis experiments have highlighted the importance of phenylalanine and tyrosine residues in the S6 segment of domain IV (DIVS6) for lidocaine binding. researchgate.net A molecular model shows lidocaine interacting with IVS6-Phe and IVS6-Tyr, effectively filling the pore. researchgate.net Additionally, interactions with a leucine (B10760876) residue in the IIIS6 segment have been noted. researchgate.net

Unbiased multi-microsecond molecular dynamics simulations have further refined our understanding, revealing multiple access pathways for lidocaine to its binding site. These include a hydrophilic pathway through the intracellular activation gate and a novel hydrophobic pathway through a fenestration (opening) between domains III and IV. biorxiv.org These simulations also identified distinct binding sites for both neutral and charged forms of lidocaine within the pore, and suggested that the channel can accommodate two lidocaine molecules simultaneously. biorxiv.org The primary interaction of lidocaine with the Na+ channel is the stabilization of the inactivation gate. plos.org

While these studies focus primarily on lidocaine, the role of epinephrine (B1671497) is understood in this context. Epinephrine, a vasoconstrictor, is not thought to directly interact with the primary lidocaine binding site on the sodium channel. Instead, its co-administration is intended to constrict local blood vessels, thereby slowing the vascular absorption of lidocaine and prolonging its residence time at the nerve fiber, which enhances the duration and efficacy of the nerve block. fda.gov Computational models have been developed to simulate the effects of local anesthetics in the presence or absence of adrenaline, confirming its effect on the drug's duration of action. mdpi.comnih.govresearchgate.net

Interactive Table: Key Residues and Regions in Lidocaine Binding

Domain/RegionInteracting Residue(s)Role in BindingSource(s)
Domain IV, S6 Segment (IVS6)Phenylalanine (Phe), Tyrosine (Tyr)Forms a primary interaction site, contributing to the physical block of the pore. researchgate.net
Domain III, S6 Segment (IIIS6)Leucine (Leu)Contributes to the binding pocket for lidocaine. researchgate.net
Domain III, S4 SegmentBasic residuesAllosterically coupled to the lidocaine binding site; movement is inhibited by lidocaine binding. nih.gov
Domain IV, S4 SegmentBasic residuesPartially inhibited by lidocaine; movement is altered, contributing to changes in gating charge. nih.gov
Intracellular GateN/AProvides a hydrophilic access pathway for lidocaine to its binding site. biorxiv.org
Fenestration (Domains III-IV)N/AProvides a hydrophobic access pathway for neutral lidocaine. biorxiv.org

Conformational Changes Upon Binding

The binding of lidocaine to the sodium channel induces significant conformational changes that are central to its function as a local anesthetic. A key finding from computational models is that lidocaine preferentially binds to and stabilizes the inactivated state of the sodium channel. fda.govplos.org This action effectively "locks" the channel in a non-conducting conformation, preventing it from recovering from inactivation and participating in the propagation of action potentials. plos.org

Molecular dynamics simulations have provided a dynamic view of these conformational changes. Studies have evaluated the structural alterations in lipid membranes caused by local anesthetics, showing how these drugs can destabilize lipid configurations. nih.gov Specifically for the channel, upon binding, lidocaine is thought to immobilize the inactivation gate. plos.org This prevents the channel from resetting after an action potential, leading to a use-dependent block, where the blocking effect is more pronounced in rapidly firing nerves.

Furthermore, investigations into the channel's voltage sensors—the S4 segments in each domain—have revealed allosteric effects of lidocaine binding. nih.gov Lidocaine's binding within the pore is allosterically coupled to the voltage sensors in domains III and IV. nih.gov This coupling leads to the inhibition of movement of the S4 segment in domain III, stabilizing it in a depolarized configuration, and partially inhibiting and altering the voltage-dependent movement of the S4 segment in domain IV. nih.gov These alterations in the movement of the gating charges are a fundamental part of how lidocaine modifies channel function beyond a simple physical pore block. nih.gov

Interactive Table: Conformational Effects of Lidocaine Binding

Channel ComponentConformational ChangeFunctional ConsequenceSource(s)
Inactivation GateStabilization in the inactivated statePrevents channel recovery and reactivation; leads to use-dependent block. plos.org
Domain III Voltage Sensor (S4)Movement inhibited; stabilized in a depolarized configurationContributes to the reduction in maximal gating charge (Qmax). nih.gov
Domain IV Voltage Sensor (S4)Movement partially inhibited and alteredAlters the voltage-dependence of gating charge movement. nih.gov
Overall Channel StructureLocked in a non-conducting stateBlockade of sodium ion flow and prevention of action potential propagation. fda.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the effectiveness of new molecules and to guide the design of new drug analogues with improved properties.

QSAR models have been developed to predict the pharmacological effects of local anesthetics, including the combination of lidocaine and epinephrine. mdpi.comnih.govresearchgate.net These models use molecular descriptors—quantifiable properties derived from the molecular structure—to build statistical relationships with observed pharmacological activity. For instance, a statistical model was constructed to simulate the effects of local anesthetic agents by calculating the probability of a reaction to stimulation based on elapsed time, the type of agent, and the presence or absence of adrenaline. mdpi.comnih.govresearchgate.net This model, using a Bayesian hierarchical approach, successfully predicted anesthetic duration that correlated well with animal experiments. mdpi.comnih.govresearchgate.net

Other QSAR studies have focused on predicting properties like blood-brain barrier permeability, which is relevant for understanding the systemic distribution and potential central nervous system effects of local anesthetics. conicet.gov.ar These models often incorporate descriptors such as lipophilicity (log P) and molecular size or bulkiness. conicet.gov.ar For a series of local anesthetics, including lidocaine, QSAR has been used to establish relationships between their physicochemical properties and their anesthetic potency and duration. researchgate.netsemanticscholar.org

Interactive Table: QSAR Models for Lidocaine and Epinephrine

Model TypePredicted PropertyKey DescriptorsFindingsSource(s)
Bayesian Hierarchical ModelAnesthetic effect (strength and duration)Elapsed time, type of local anesthetic, presence of adrenalineThe model's predicted curves fitted well with observed animal data for agents including lidocaine with adrenaline. mdpi.comnih.govresearchgate.net
General BBB Permeability ModelBlood-Brain Barrier (BBB) PermeabilityOctanol/water partition coefficient (log P), Molecular Weight (Mw)Log BB can be predicted using lipophilicity and molecular bulkiness descriptors. conicet.gov.ar
Molecular Descriptors AnalysisAnesthetic PotencyPhysicochemical parametersCorrelation established between molecular structure and local anesthetic activity. researchgate.netsemanticscholar.org

Design of Research Probes and Analogues

QSAR and other computational approaches are valuable for the rational design of novel lidocaine analogues and research probes. By understanding the structural features that confer high potency and desirable pharmacokinetic properties, chemists can synthesize new molecules with improved characteristics. researchgate.net For example, a lidocaine analogue, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), was designed to increase antinociceptive and antihyperalgesic activities in diabetic neuropathic pain, demonstrating higher efficacy than lidocaine itself. researchgate.net

The synthesis of various derivatives allows for the exploration of structure-activity relationships (SAR). Studies have shown that substitutions on the 2,6-dimethylphenyl group and at the amide-alkyl linker can significantly alter anesthetic activity. researchgate.net Molecular modeling has revealed that a specific torsional angle between the aromatic ring and the amide plane is critical for potency. researchgate.net The design of fluoro-substituted lidocaine analogs has also been explored, with some compounds showing significantly higher potency than the parent lidocaine molecule. researchgate.net

Beyond modifying the core molecule, computational design principles are applied to develop new drug delivery systems. For instance, polymeric hydrogels have been designed as sustained-release vesicles for lidocaine, aiming to prolong its local anesthetic action and improve its therapeutic profile. nih.govtandfonline.com

Theoretical Models of Ion Channel Gating and Modulation

Theoretical models are essential for understanding the complex biophysics of ion channel gating and how drugs like lidocaine modulate this process. These models go beyond simple binding and provide a framework for interpreting experimental data on channel kinetics.

The "modulated receptor hypothesis" is a foundational theoretical model that explains the action of local anesthetics. nih.gov It postulates that the sodium channel receptor exists in multiple states (resting, open, inactivated) and that the affinity of lidocaine for its binding site depends on the channel's conformational state. nih.gov Lidocaine has a much higher affinity for the open and inactivated states than for the resting state, which explains the phenomenon of use-dependent block. nih.gov A related concept is the "guarded receptor hypothesis," which posits that access of the drug to its receptor is controlled by the channel's gates. itlab.usnih.gov

More recent and computationally intensive models have been developed to provide a more detailed picture. For example, a novel 3-variable model of the lidocaine-sodium channel interaction was developed based on the analysis of a more complex 24-variable Markov model. plos.org This low-dimensional model successfully replicates a large amount of voltage-clamp data and accurately predicts lidocaine's effects on action potential upstroke and conduction velocity. plos.org It is based on three key properties: the vast majority of bound lidocaine is neutral, it binds almost exclusively to inactivated channels, and it immobilizes the inactivation gate upon binding. plos.org

These models also help to understand the modulatory role of substances like epinephrine. While lidocaine directly modulates the gating of sodium channels, epinephrine's primary effect is on other ion channels and signaling pathways. For example, epinephrine can activate outward-rectifying potassium channels, leading to hyperpolarization of the cell membrane. nih.govphysiology.org It can also modulate L-type calcium channels. nih.gov Theoretical models of neuromodulation describe how neurotransmitters, acting through G-protein coupled receptors (like adrenergic receptors for epinephrine), can alter the properties of various ion channels, thereby affecting neuronal excitability and signal propagation. frontiersin.org In the context of local anesthesia, epinephrine's modulation of ion channels in vascular smooth muscle leads to vasoconstriction, which is its clinically relevant mechanism for prolonging lidocaine's effect. fda.gov

Biophysical Characterization of Membrane Interactions

The combination of epinephrine and lidocaine presents a complex scenario for membrane interactions. While lidocaine, as an amphipathic molecule, directly and significantly interacts with the lipid bilayer, epinephrine, a water-soluble hormone, is generally understood to have low lipid solubility and primarily exerts its effects through binding to cell surface receptors. nih.govdrugbank.com However, biophysical studies on cell models have revealed that the presence of both substances leads to unique changes in membrane properties that are distinct from the effects of either agent alone.

Research on human erythrocytes has provided direct evidence of the interactive effects of a lidocaine and epinephrine combination on cell membranes. nih.gov In these studies, the application of a lidocaine/epinephrine solution was shown to induce a transformation of the typical discocytic (biconcave) shape of red blood cells into stomatocytes (cup-shaped). nih.gov This effect is noteworthy because lidocaine by itself is a potent stomatocytogenic agent, while epinephrine alone tends to cause the opposite effect, inducing an echinocytic (spiculated) shape. nih.gov The resulting stomatocytic shape in the presence of the combination suggests a dominant role of lidocaine in this particular morphological change, though the interaction is complex.

Furthermore, the combination of lidocaine and epinephrine has been observed to significantly increase the vesiculation of blood cells. nih.gov In vitro experiments have demonstrated that incubating whole blood or blood plasma with a lidocaine/epinephrine mixture leads to a considerable rise in the concentration of extracellular vesicles. nih.gov Specifically, the concentration of these vesicles was found to increase by an average factor of 3.4 in whole blood and 2.8 in plasma. nih.gov This suggests that the drug combination enhances the budding and release of small membrane vesicles from the cell surface. The combination of lidocaine and epinephrine was also found to induce regions of high anisotropic curvature on the erythrocyte membrane, indicating a direct interaction with the cell membrane. nih.gov

The introduction of lidocaine into model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC), induces significant structural and dynamic changes. Small-angle neutron scattering (SANS) experiments have revealed that the presence of charged lidocaine leads to a lateral expansion of the membrane, resulting in an increased area per lipid molecule and a corresponding decrease in membrane thickness. researchgate.net This structural alteration is also associated with a disordering of the lipid acyl tails. researchgate.net

Differential Scanning Calorimetry (DSC) studies have shown that charged lidocaine progressively lowers the main phase transition temperature (Tm) of DMPC/DMPG membranes. nist.gov This depression of Tm indicates that lidocaine increases the fluidity of the membrane, likely by disrupting the ordered packing of the lipid acyl chains. nist.gov

The following tables summarize the key findings from biophysical studies on the effects of lidocaine and the lidocaine/epinephrine combination on cell and model membranes.

Table 1: Effects of Lidocaine and Epinephrine on Human Erythrocyte Membranes

Parameter Effect of Lidocaine/Epinephrine Combination Effect of Lidocaine Alone Effect of Epinephrine Alone Reference
Cell Shape StomatocyticStomatocyticEchinocytic nih.gov
Vesiculation IncreasedNot specified in this studyNot specified in this study nih.gov
Membrane Curvature Induces regions of high anisotropic curvatureNot specified in this studyNot specified in this study nih.gov

Table 2: Biophysical Effects of Lidocaine on Model Lipid Membranes

Biophysical Technique Model Membrane Observed Effect of Lidocaine Reference
NMR Spectroscopy Phospholipid BilayersAromatic ring in the lipid-water interface; side chain towards the aqueous phase. nist.gov
Small-Angle Neutron Scattering (SANS) DMPC/DMPG VesiclesIncreases area per lipid; decreases membrane thickness; disorders lipid tails. researchgate.net
Differential Scanning Calorimetry (DSC) DMPC/DMPG MembranesDepresses the main phase transition temperature (Tm), increasing membrane fluidity. nist.gov

Future Directions in Epinephrine and Lidocaine Research

Elucidating Novel Molecular Interactions

Investigations into how these compounds interact with other receptor systems are gaining traction. For instance, local anesthetics have been shown to interact with G protein-coupled receptors (GPCRs), which could mediate some of their anti-inflammatory effects. periodicorease.pro.brcambridge.org Future studies may employ advanced spectroscopic and molecular modeling techniques to identify the specific binding sites and allosteric modulation effects of lidocaine (B1675312) and epinephrine (B1671497) on a wider array of cellular receptors. Research into how epinephrine might alter the binding affinity of lidocaine to its primary sodium channel target, or vice versa, could reveal new aspects of their synergistic relationship. nih.gov Furthermore, understanding potential interactions with other receptors, such as transient receptor potential (TRP) channels, could explain some of the secondary sensations and neuroinflammatory responses associated with local anesthetic administration. nih.gov

Advanced Material Science for Controlled Release Research (Non-Biocompatibility/Clinical)

A significant frontier in enhancing the utility of epinephrine and lidocaine lies in the development of advanced materials for controlled and sustained drug delivery. nih.gov This research, distinct from clinical biocompatibility studies, focuses on the fundamental material properties and engineering principles that enable precise control over drug release kinetics.

Recent innovations include the design of sophisticated drug delivery systems such as hydrogels, nanofibers, and microneedles. mdpi.commdpi.comopenaccessjournals.com For example, multi-layered, biodegradable nanofibers composed of materials like poly(lactic-co-glycolic acid) (PLGA) and collagen have been fabricated to elute lidocaine and epinephrine in a controlled manner. mdpi.commdpi.com These materials can be engineered to have a biphasic release profile, with an initial burst release for rapid onset followed by a sustained release for prolonged effect. mdpi.com

Another promising area is the development of "smart" materials that respond to specific physiological stimuli, such as changes in pH or temperature, to trigger drug release. mdpi.com Research into the fundamental properties of these materials, such as their polymer composition, porosity, and degradation rates, is crucial for optimizing their drug-eluting characteristics. nih.gov The table below summarizes some advanced material systems being explored for the controlled release of local anesthetics.

Table 1: Advanced Material Systems for Controlled Release of Local Anesthetics

Material System Description Potential Advantages
Hydrogels Three-dimensional polymer networks that can absorb large amounts of water. mdpi.com Biocompatible, tunable drug release, can be made stimuli-responsive (e.g., to temperature or pH). mdpi.com
Nanofibers Fibers with diameters in the nanometer range, often produced by electrospinning. mdpi.com High surface area-to-volume ratio, can be fabricated in multi-layered structures for sequential drug release. mdpi.com
Microneedles Arrays of microscopic needles that painlessly penetrate the stratum corneum to deliver drugs. Minimally invasive, can provide rapid and prolonged local anesthesia.
PLGA-based carriers Biodegradable polymers that can be formulated as nanoparticles or microparticles. mdpi.com Controlled and sustained drug release, biocompatible degradation products. mdpi.com

Exploring Unconventional Signaling Pathways

Beyond their primary mechanisms of action, this compound may influence a variety of intracellular signaling pathways that are not traditionally associated with their anesthetic effects. Future research will delve into these "unconventional" pathways to uncover novel therapeutic targets and better understand the full spectrum of their physiological effects.

One area of interest is the interaction of local anesthetics with G protein-coupled receptor (GPCR) signaling cascades, which are involved in a vast array of cellular processes, including inflammation. periodicorease.pro.brcambridge.org The anti-inflammatory properties of lidocaine may be partially mediated through its modulation of these pathways. cambridge.org Similarly, the activation of alpha-2 adrenergic receptors by epinephrine, a type of GPCR, is known to contribute to its antinociceptive effects. nih.gov

Recent studies have also pointed to the potential involvement of other signaling pathways. For example, some research suggests that lidocaine may affect hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which play a role in neuronal excitability. nih.gov A deeper understanding of how this compound converge on or diverge in these and other signaling networks could open up new avenues for drug development and personalized medicine.

Development of Highly Specific Research Tools and Probes

To fully elucidate the novel molecular interactions and unconventional signaling pathways discussed in the preceding sections, the development of highly specific research tools and probes is paramount. While the broader physiological effects of this compound can be observed, pinpointing their actions at the molecular and subcellular levels requires sophisticated new tools.

Future research will likely focus on the design and synthesis of:

Fluorescently Labeled Analogs: Creating fluorescent versions of this compound would allow for direct visualization of their binding to receptors and their distribution within cells and tissues. This would be invaluable for studying their interactions with both known and novel targets.

Photoaffinity Probes: These are molecules that can be activated by light to form a covalent bond with their binding partners. The development of photoaffinity probes for this compound would enable the definitive identification of their molecular targets in complex biological systems.

High-Affinity Antibodies and Nanobodies: The generation of highly specific antibodies and nanobodies that can recognize and bind to this compound, or their receptor-bound conformations, would provide powerful tools for immunoassays, microscopy, and in vivo imaging.

Genetically Encoded Sensors: The development of genetically encoded fluorescent sensors that can report on the activity of specific signaling pathways in real-time would allow for a more dynamic understanding of how this compound modulate cellular function.

The availability of such tools will be critical for moving the field forward and translating basic research discoveries into new therapeutic strategies.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Interaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, and the study of this compound is no exception. nih.govnatboard.edu.inresearchgate.net These computational approaches can analyze vast datasets to identify novel compounds, predict their properties, and elucidate complex interactions. springermedizin.descirp.org

Future applications of AI and ML in this field include:

De Novo Drug Design: AI algorithms can be used to design entirely new molecules that mimic or enhance the desired properties of this compound. springermedizin.de For example, an AI could be trained to design a compound with the vasoconstrictive properties of epinephrine but with a different receptor binding profile to minimize potential side effects.

Predicting Molecular Interactions: Machine learning models can be trained to predict how epinephrine, lidocaine, and their analogs will interact with a wide range of biological targets. nih.gov This can help to identify potential off-target effects and uncover novel mechanisms of action.

Optimizing Drug Combinations: AI can be used to analyze data from preclinical and clinical studies to identify the optimal ratio and concentration of this compound for different applications and patient populations. natboard.edu.in

Personalized Medicine: By integrating patient-specific data, such as genetics and medical history, AI and ML algorithms could help to predict an individual's response to this compound, paving the way for more personalized anesthetic regimens. nih.govnatboard.edu.in

The table below outlines some of the key AI and ML techniques and their potential applications in this area of research.

Table 2: Applications of AI and ML in Anesthetic Research

AI/ML Technique Application in this compound Research
Computer-Aided Drug Design (CADD) Design of novel anesthetic molecules with improved properties. springermedizin.de
Machine Learning (ML) Prediction of drug-target interactions and adverse effects. nih.govresearchgate.net
Deep Learning (DL) Analysis of complex biological data to identify new signaling pathways. springermedizin.de
Natural Language Processing (NLP) Extraction of information from scientific literature and electronic health records. scirp.org

Multi-omics Approaches to Cellular Response Mechanisms

To gain a comprehensive understanding of the cellular responses to this compound, future research will increasingly rely on multi-omics approaches. frontiersin.orgresearchgate.net These powerful techniques allow for the simultaneous measurement of multiple types of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), from a single sample. frontiersin.orgmdpi.com

By integrating these different layers of biological information, researchers can construct a more complete picture of how cells and tissues respond to the administration of these compounds. For example, a multi-omics study could be used to:

Identify the full range of genes and proteins whose expression is altered by this compound.

Map the metabolic pathways that are affected by these compounds. researchgate.net

Discover novel biomarkers that can predict a patient's response to treatment.

Elucidate the complex interplay between different cell types in a tissue following the administration of these drugs.

A recent study, for instance, utilized a multi-omics approach to investigate the effects of local anesthetics on wound healing, revealing changes in collagen production and mast cell levels. researchgate.net The application of such comprehensive analytical methods will be instrumental in uncovering the full spectrum of cellular and molecular events modulated by the combination of this compound.

Q & A

Q. How does epinephrine prolong the duration of lidocaine-induced nerve blocks?

Epinephrine extends lidocaine's anesthetic effect by inducing local vasoconstriction, reducing blood flow, and slowing systemic absorption. Pharmacokinetic studies using microdialysis in humans demonstrate that epinephrine decreases lidocaine clearance by 50%, prolonging the plateau phase of intraneural lidocaine concentration (4.8 ± 0.5 hours vs. 1.5 ± 0.3 hours without epinephrine) . Laser Doppler measurements confirm a 40-60% reduction in nerve blood flow (NBF) when epinephrine is co-administered .

Q. What methodological approaches are used to quantify lidocaine-epinephrine interactions in vivo?

Microdialysis coupled with two-compartment pharmacokinetic modeling is a gold standard. For example, studies measuring lidocaine tissue concentrations at 5-minute intervals adjacent to the peroneal nerve use this method to derive clearance rates (e.g., k=0.30min1k = 0.30 \, \text{min}^{-1} with epinephrine vs. 0.15min10.15 \, \text{min}^{-1} without) . Laser Doppler flowmetry and sensory block assessments (e.g., pinprick tests) are paired to correlate pharmacodynamics with vascular effects .

Q. Why does pH adjustment of lidocaine reduce injection pain, and how is this studied experimentally?

Lidocaine’s acidic pH (~5.2) causes tissue irritation. Buffering to physiologic pH (7.35–7.45) reduces pain by ~1.98 units on a 0–10 scale in crossover trials. Methodologically, randomized controlled trials (RCTs) use double-blinded designs with parallel or crossover arms, standardized visual analog scales (VAS), and stratification by epinephrine presence (e.g., 23 RCTs analyzed in a Cochrane review) .

Advanced Research Questions

Q. How do conflicting findings on pH-adjusted lidocaine’s efficacy arise, and how can they be resolved?

Heterogeneity in pain reduction (−1.98 units in crossover vs. −0.98 in parallel trials) may stem from bias risks (e.g., allocation concealment) or procedural variations (e.g., injection volume). Meta-regression analyses suggest that epinephrine-containing solutions amplify pH benefits (OR = 3.01 for patient preference). Future studies should standardize injection protocols and bias mitigation (e.g., allocation concealment grading) .

Q. What experimental designs address the pharmacodynamic vs. pharmacokinetic debate in epinephrine-lidocaine synergy?

Studies isolating α2-adrenergic effects (e.g., using clonidine as a comparator) show that epinephrine’s block prolongation is purely pharmacokinetic, not receptor-mediated. Microdialysis data confirm no direct pharmacodynamic interaction, as lidocaine’s sensory block duration correlates solely with tissue concentration (r=0.89r = 0.89, p<0.001p < 0.001) .

Q. How can researchers optimize stability testing for lidocaine-epinephrine formulations?

High-performance liquid chromatography (HPLC) with multi-detector systems (UV at 254/280 nm + electrochemical detection) quantifies lidocaine, epinephrine, and degradation products (e.g., 2,6-xylidine, adrenochrome). A validated method uses a CN column with mobile phase containing 1-octanesulfonic acid and achieves <3% inter-assay variability .

Q. What statistical frameworks resolve contradictions in nerve block duration across species or models?

Area-under-the-curve (AUC) analysis of sensory/motor block duration, combined with generalized estimating equations (GEE), can compare interspecies variability. For example, in rat models, 0.375 mM bulleyaconitine A + 2% lidocaine increases sensory block AUC by 3.2-fold (p<0.001p < 0.001) vs. lidocaine alone, highlighting model-specific synergies .

Methodological Considerations

  • Systematic Reviews : Use PICO frameworks (Population: adults/children; Intervention: pH-adjusted lidocaine ± epinephrine; Comparison: unbuffered lidocaine; Outcome: VAS pain scores) and search MEDLINE/EMBASE with MeSH terms (e.g., "lidocaine"[Mesh] AND "epinephrine"[Mesh] AND "pain measurement"[Mesh]). Limit to RCTs and assess bias via Cochrane Risk-of-Tool .
  • Data Analysis : For crossover trials, apply mixed-effects models to account for intra-subject correlations. Report 95% CIs and heterogeneity metrics (e.g., I2I^2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.